

The Discovery and Development of SBC-115337: A Small Molecule PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SBC-115337 is a potent, orally bioavailable small molecule inhibitor of the proprotein convertase subtilisin/kexin type 9 (PCSK9) interaction with the low-density lipoprotein receptor (LDLR). As a member of the benzofuran class of compounds, SBC-115337 presents a promising alternative to monoclonal antibody-based therapies for the management of hypercholesterolemia. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SBC-115337, including detailed experimental protocols and data presented for scientific evaluation.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes the degradation of the LDLR in lysosomes. This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been clinically validated by the success of monoclonal antibodies such as evolocumab and alirocumab. However, the injectable route of administration and the high cost of these biologics necessitate the development of small



molecule inhibitors. **SBC-115337** has emerged from these efforts as a promising oral agent.[1] This guide details the scientific journey of **SBC-115337**, from its discovery to its preclinical validation.

Discovery of SBC-115337

The development of **SBC-115337** was the result of a targeted drug discovery campaign aimed at identifying small molecules that could disrupt the protein-protein interaction between PCSK9 and the LDLR. While the precise initial screening methodology is not publicly disclosed, the structural class of **SBC-115337** as a benzofuran derivative suggests a rational design and lead optimization approach.[2] The discovery process likely involved the following logical workflow:



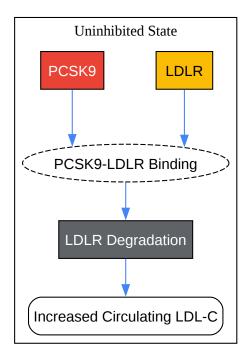
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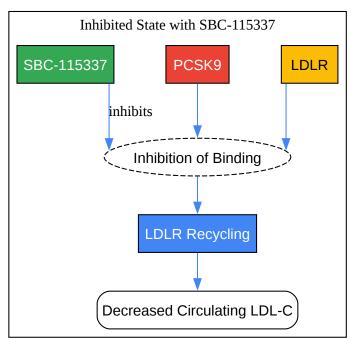
Caption: Logical workflow for the discovery and development of SBC-115337.

Mechanism of Action

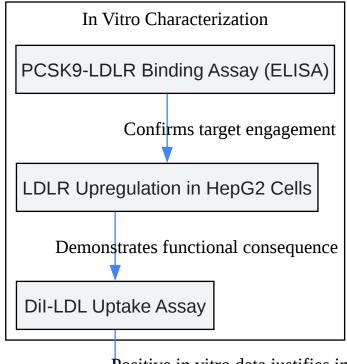
SBC-115337 functions by directly inhibiting the binding of PCSK9 to the LDLR. This disruption preserves the LDLR from degradation, allowing it to be recycled back to the cell surface to clear more LDL-C from the bloodstream.



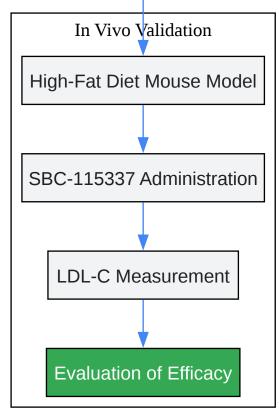








Positive in vitro data justifies in vivo testing



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- To cite this document: BenchChem. [The Discovery and Development of SBC-115337: A Small Molecule PCSK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7775811#discovery-and-development-of-sbc-115337]

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